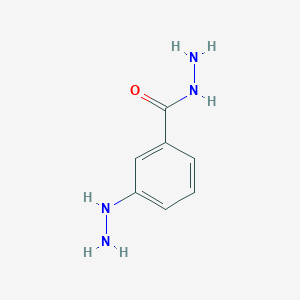

3-Hydrazinylbenzohydrazide

説明

3-Hydrazinylbenzohydrazide is an organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol. It is a derivative of benzohydrazide and contains a hydrazine group attached to the benzene ring

特性

IUPAC Name |

3-hydrazinylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-10-6-3-1-2-5(4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRMGVNSJNONJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydrazinylbenzohydrazide can be synthesized through several methods, including the reaction of benzoyl chloride with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the compound.

化学反応の分析

Types of Reactions: 3-Hydrazinylbenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine group, which can act as a nucleophile or a reducing agent.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can react with this compound under suitable conditions to form substituted derivatives.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further purified and characterized using analytical techniques.

科学的研究の応用

3-Hydrazinylbenzohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of enzyme inhibition and as a potential inhibitor for specific biological targets.

Industry: this compound can be used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3-Hydrazinylbenzohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism of action can vary based on the context in which the compound is used.

類似化合物との比較

Hydrazine hydrate

Phenylhydrazine

Benzohydrazide

4-Hydrazinylbenzohydrazide

生物活性

3-Hydrazinylbenzohydrazide, a derivative of benzohydrazide, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antiproliferative effects, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction of hydrazine hydrate with benzoyl hydrazide derivatives. The structural formula can be represented as follows:

This compound features two hydrazine functional groups, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In a comparative analysis of various benzohydrazide derivatives, it was found that certain compounds exhibited significant antiproliferative activity against human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells.

Table 1: Antiproliferative Activity of Benzohydrazide Derivatives

| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) | HepG2 IC50 (μM) |

|---|---|---|---|---|

| This compound | 0.15 | 0.29 | 0.21 | 0.20 |

| Erlotinib (control) | 0.03 | 0.03 | 0.03 | 0.03 |

The IC50 values indicate that this compound demonstrates comparable potency to established anticancer agents such as erlotinib, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of benzohydrazide possess significant antibacterial and antifungal properties against various strains.

Table 2: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| S. aureus | 20 | |

| Pseudomonas aeruginosa | 15 |

The results indicate that this compound can inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hydrazine derivatives. Research indicates that modifications to the benzene ring and the positioning of hydrazine groups can significantly alter the potency and selectivity of these compounds.

- Substituents : The introduction of electron-donating or withdrawing groups on the aromatic ring can enhance or diminish biological activity.

- Hydrogen Bonding : The presence of additional functional groups capable of hydrogen bonding may improve binding affinity to target enzymes or receptors.

Case Studies and Research Findings

Several case studies have provided insights into the efficacy of benzohydrazide derivatives:

- Antitumor Studies : A study demonstrated that a series of synthesized benzohydrazides showed varying degrees of EGFR inhibition, with some compounds achieving IC50 values in the low nanomolar range.

- Antimicrobial Efficacy : Research involving organotin(IV) complexes with benzohydrazides revealed enhanced antimicrobial properties compared to their parent compounds, suggesting a synergistic effect when combined with metal complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。